molecular formula C7H7NO3 B1585152 6-Methoxypyridine-2-carboxylic acid CAS No. 26893-73-2

6-Methoxypyridine-2-carboxylic acid

Cat. No.: B1585152
CAS No.: 26893-73-2
M. Wt: 153.14 g/mol
InChI Key: KSWBODXXZITTPO-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-carboxylic acid (CAS: 26893-73-2) is a pyridine derivative characterized by a methoxy group at the 6-position and a carboxylic acid group at the 2-position. Its molecular formula is C₇H₇NO₃ (molecular weight: 153.13 g/mol) . Key physical properties include a melting point of 129–130°C, a boiling point of 300.8±22.0°C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . The compound is synthesized via nucleophilic substitution, where 6-bromopyridine-2-carboxylic acid reacts with sodium methoxide under reflux conditions, yielding 84% product . Spectroscopic data (NMR in CDCl₃) reveals a singlet at δ 4.0 ppm for the methoxy group and distinct pyridine proton signals at δ 7.0–7.8 ppm .

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Synthesis via Substituted Pyridine Precursors

One common approach to synthesizing 6-methoxypyridine-2-carboxylic acid involves starting from substituted pyridine derivatives such as 6-chloropyridine or 6-methylpyridine-2-carboxylic acid, followed by functional group transformation to introduce the methoxy group and carboxylic acid functionality.

  • Hammick Reaction Variant: This involves reaction of methoxypyridine-2-carboxylic acid derivatives with aldehydes (e.g., benzaldehyde) to form methoxy-2-pyridyl phenyl ketones, which can be further manipulated to yield the target acid.

  • Esterification and Hydrolysis: For example, 6-methylpyridine-2-carboxylic acid can be converted to its ethyl ester by refluxing with ethanol and sulfuric acid, followed by hydrolysis to yield the acid.

Hydrazide Intermediate Route

A more complex but effective method involves the synthesis of 6-methoxypyrazine-2-carboxylic acid hydrazide as an intermediate, which can then be transformed into the target compound or its derivatives.

  • Starting from 6-chloropyrazine-2-carbonitrile, reaction with metallic sodium in dry methanol produces the methyl ester of 6-methoxypyrazine-2-carboxylic acid.

  • This ester is then refluxed with hydrazine hydrate to form the hydrazide intermediate.

  • Subsequent reactions with carbon disulfide and methyl iodide or dibromoalkanes under alkaline conditions yield various derivatives, including the target acid after appropriate hydrolysis and purification steps.

This method is notable for its high yields and the ability to generate diverse derivatives useful in further chemical transformations.

Nucleophilic Substitution and Hydrolysis

A practical synthetic route involves nucleophilic substitution on trifluoromethylpyridine derivatives:

  • Treatment of 2-methoxy-6-methylamino-3-trifluoropyridine with sodium methoxide leads to the substitution of the trifluoromethyl group with a methoxycarbonyl group.

  • Subsequent acid hydrolysis converts the ester intermediate into this compound.

This method is valued for its regioselectivity and high conversion efficiency.

Industrial Scale Organic Synthesis

Industrial production typically employs large-scale organic synthesis techniques focusing on:

  • Use of polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide, chloroform) to dissolve reactants and facilitate reactions.

  • Reaction of hydrazones with pyridine derivatives in the presence of bases such as potassium carbonate or tertiary amines (e.g., triethylamine) at temperatures ranging from 40 to 100 °C.

  • Acid treatment (e.g., with hydrochloric acid) at room temperature to complete the formation of the acid.

  • Purification by filtration, extraction, crystallization, or chromatography to achieve high purity and yield suitable for pharmaceutical use.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Hammick Reaction Variant Methoxypyridine-2-carboxylic acid + benzaldehyde Standard organic synthesis conditions Not specified Forms methoxy-2-pyridyl phenyl ketones as intermediates
Hydrazide Intermediate Route 6-Chloropyrazine-2-carbonitrile Na/MeOH, hydrazine hydrate reflux, CS2, MeI, KOH High (up to 90%) Multi-step, allows derivative synthesis
Esterification & Hydrolysis 6-Methylpyridine-2-carboxylic acid Ethanol, sulfuric acid, reflux 22 h 78 Classic esterification route with good yield
Nucleophilic Substitution 2-Methoxy-6-methylamino-3-trifluoropyridine Sodium methoxide, acid hydrolysis Excellent Regioselective, practical for complex derivatives
Industrial Organic Synthesis Pyridine derivatives + hydrazones Polar aprotic solvents, bases, 40-100 °C, acid workup High Scalable, optimized for purity and yield

Detailed Research Findings

  • Hydrazide Route Efficiency: The hydrazide intermediate method demonstrates high efficiency and versatility, enabling the synthesis of various derivatives by simple modifications in reagents such as methyl iodide or dibromoalkanes. This route allows for selective functionalization and is well-documented in heterocyclic chemistry literature.

  • Regioselectivity in Nucleophilic Substitution: The reaction of trifluoropyridine derivatives with nucleophiles like sodium methoxide shows excellent regioselectivity (>98:2 ratio), which is crucial for obtaining the desired methoxy substitution pattern on the pyridine ring.

  • Industrial Production Optimization: The use of polar aprotic solvents and soluble bases facilitates the reaction kinetics and product isolation. Reaction temperatures between 40 and 100 °C balance reaction rate with selectivity. Acid treatment at room temperature completes the synthesis without degrading the product.

  • Reaction Types Involved: The preparation methods involve oxidation, reduction, and substitution reactions. Oxidation can yield carboxylic acid derivatives; reduction can convert carboxylic acids to alcohols; substitution reactions introduce methoxy groups or other substituents on the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

6-MPCA serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization at multiple sites, facilitating the creation of complex molecules.

Key Applications:

  • Synthesis of Carboxylic Acids and Esters : 6-MPCA is used as a building block in the synthesis of carboxylic acids and esters, which are essential in the production of pharmaceuticals and agrochemicals .
  • Regioselective Reactions : The compound exhibits regioselectivity in nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry .

Pharmaceutical Applications

The pharmaceutical industry utilizes 6-MPCA for the development of various therapeutic agents. Its derivatives have shown promising biological activities.

Case Studies:

  • Antiemetic Agents : Research has indicated that derivatives of 6-MPCA can act as antagonists for dopamine D2 and serotonin 5-HT3 receptors, suggesting potential use as broad antiemetic agents .
  • P-glycoprotein Inhibitors : A series of 6-methoxyquinoline analogues derived from 6-MPCA have been synthesized and evaluated for their ability to inhibit P-glycoprotein, which is crucial for overcoming multidrug resistance in cancer treatment .

Agrochemical Applications

In agrochemicals, 6-MPCA is utilized to synthesize herbicides and fungicides. Its derivatives can enhance crop protection by targeting specific biochemical pathways in pests.

Applications:

  • Synthesis of Herbicides : Compounds derived from 6-MPCA have been developed as herbicides that target specific plant pathways, providing effective weed control .
  • Fungicidal Activity : Research indicates that certain derivatives exhibit fungicidal properties, contributing to plant health management strategies .

Dyestuffs

The compound is also used in the dye industry due to its ability to form stable complexes with metal ions, which are crucial for dye production.

Applications:

  • Metal Complex Dyes : 6-MPCA can form complexes with metals like copper and chromium, leading to the development of dyes with enhanced stability and colorfastness .

Data Table: Applications of this compound

Application AreaSpecific UseNotable Findings
Organic SynthesisIntermediate for carboxylic acidsFacilitates synthesis via regioselective reactions
PharmaceuticalsAntiemetic agentsActive against dopamine D2 and serotonin receptors
AgrochemicalsHerbicides and fungicidesEffective in targeting pest biochemical pathways
DyestuffsMetal complex dyesEnhances stability and colorfastness

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between 6-methoxypyridine-2-carboxylic acid and its positional isomers, methyl-substituted analogs, and derivatives:

Compound CAS No. Molecular Formula Melting Point (°C) Synthetic Method Yield Key Spectral Data References
This compound 26893-73-2 C₇H₇NO₃ 129–130 Bromo substitution with NaOMe 84% NMR (CDCl₃): δ 4.0 (OCH₃), 7.0–7.8 (pyridine H)
5-Methoxypyridine-2-carboxylic acid 29082-92-6 C₇H₇NO₃ 167 Oxidation of 5-methoxy-2-methylpyridine with KMnO₄ 47% NMR (CDCl₃): δ 3.85 (OCH₃), 7.4–8.3 (pyridine H)
3-Methoxypyridine-2-carboxylic acid 16478-52-7 C₇H₇NO₃ N/A Not explicitly described in evidence N/A N/A
4-Methoxypyridine-2-carboxylic acid 29082-91-5 C₇H₇NO₃ N/A Not explicitly described in evidence N/A N/A
6-Methylpyridine-2-carboxylic acid N/A C₇H₇NO₂ N/A Not described in evidence N/A N/A
3-Chloro-6-methoxypyridine-2-carboxylic acid 856836-44-7 C₇H₆ClNO₃ N/A Not described in evidence N/A Safety data available (irritant)

Key Observations:

Positional Isomerism :

  • The 6-methoxy isomer exhibits a significantly lower melting point (129–130°C) compared to the 5-methoxy analog (167°C), likely due to differences in hydrogen bonding or crystal packing .
  • NMR data highlights distinct electronic environments: The 6-methoxy isomer’s OCH₃ signal (δ 4.0 ppm) is downfield relative to the 5-methoxy isomer’s (δ 3.85 ppm), reflecting positional effects on electron density .

Synthetic Efficiency :

  • The 6-methoxy derivative is synthesized in higher yield (84%) compared to the 5-methoxy compound (47%), suggesting superior reactivity in bromo substitution over oxidation routes .

Derivatives and Applications: Methyl ester derivatives (e.g., L3 and L4 in ) are synthesized via acyl chloride methods, demonstrating the compound’s utility in generating ligands for coordination chemistry .

Biological Activity

6-Methoxypyridine-2-carboxylic acid, also known as 6-methoxypicolinic acid, is a heterocyclic compound with significant biological activities. Its structure features a pyridine ring substituted with a methoxy group at the sixth position and a carboxylic acid group at the second position, contributing to its reactivity and biological properties. This article explores its biological activity, including antimicrobial effects, neuropharmacological implications, and potential applications in drug development.

  • Molecular Formula : C₇H₉NO₃
  • Molecular Weight : 153.15 g/mol
  • Appearance : White to almost white crystalline powder
  • Melting Point : 132 °C to 136 °C
  • Solubility : Soluble in methanol; sensitive to air

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against resistant strains when combined with certain antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Its structural similarity to other biologically active pyridine derivatives suggests it may influence neurotransmitter systems. Preliminary studies indicate that it could modulate the activity of neurotransmitter receptors, which may have implications for treating neurological disorders .

Research Findings and Case Studies

  • Antimicrobial Synergy : A study highlighted the synergistic effects of this compound when combined with antibiotics like ampicillin. The combination showed enhanced efficacy against multi-drug resistant bacteria, indicating potential for developing new therapeutic strategies.
  • Neuropharmacological Pathways : Another investigation focused on the compound's interaction with P-glycoprotein (P-gp), a crucial protein in drug transport across cell membranes. The findings suggested that this compound could inhibit P-gp activity, potentially increasing the bioavailability of co-administered drugs .
  • Cytotoxicity Studies : In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated low to moderate toxicity levels, making it a candidate for further exploration in cancer therapy .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacterial strains; synergistic effects with antibiotics
NeuropharmacologicalPotential modulation of neurotransmitter systems; P-gp inhibition
CytotoxicityLow to moderate toxicity in cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxypyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of halogenated pyridine derivatives with methoxy groups, followed by carboxylation. For example, halogen (e.g., bromine or chlorine) at the 2-position of pyridine can be substituted using methoxide ions under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMSO or ethanol. Post-reaction purification via recrystallization or column chromatography is critical to achieving >95% purity, as confirmed by GC analysis . Reaction temperature (60–100°C) and stoichiometric ratios of reagents significantly impact yield, with excess methoxide often required to minimize side reactions.

Q. What analytical techniques are recommended for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR confirms the methoxy group (δ ~3.9 ppm for OCH₃) and carboxylic acid proton (δ ~12–13 ppm, if detectable).
  • HPLC/GC : Used to assess purity (>95% by GC) and detect volatile by-products.
  • Mass Spectrometry (MS) : Validates molecular weight (153.13 g/mol) via ESI or EI-MS.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management : Neutralize with sodium bicarbonate, followed by absorption with inert material (e.g., vermiculite).
  • Disposal : Follow institutional guidelines for corrosive waste, referencing SDS protocols .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity of this compound across studies?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary reaction parameters (e.g., solvent polarity, base strength, temperature) using Design of Experiments (DoE) to identify optimal conditions.
  • Analytical Cross-Validation : Compare GC, HPLC, and NMR data across studies to resolve discrepancies caused by differing purity thresholds or detection limits.
  • Reproducibility Tests : Replicate published methods with internal controls (e.g., spiked standards) to isolate variables affecting yield .

Q. What strategies optimize the use of this compound as a building block in heterocyclic compound synthesis?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups at the 6-position.
  • Protection/Deprotection : Protect the carboxylic acid group (e.g., methyl ester formation) during reactions to prevent undesired side interactions.
  • Mechanistic Studies : Apply DFT calculations to predict regioselectivity in substitution reactions, particularly at the 2- and 6-positions of the pyridine ring .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model electron density distribution to identify reactive sites (e.g., carboxyl group’s electrophilicity or methoxy’s steric effects).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • Kinetic Simulations : Predict reaction pathways for carboxylation or methoxy substitution under varying pH and temperature conditions .

Properties

IUPAC Name

6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWBODXXZITTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341188
Record name 6-Methoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26893-73-2
Record name 6-Methoxypicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypicolinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

6-Methoxypyridine-2-carboxylic acid
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